

Peficitinib Hydrochloride: In Vivo Efficacy Studies for Rheumatoid Arthritis

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Compound of Interest		
Compound Name:	Peficitinib hydrochloride	
Cat. No.:	B15610332	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Peficitinib hydrochloride** (formerly known as ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA). As a pan-JAK inhibitor, Peficitinib modulates inflammatory responses by targeting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines implicated in the pathogenesis of autoimmune diseases. This document provides a detailed overview of the in vivo efficacy of Peficitinib, with a focus on preclinical animal models of arthritis, and presents comprehensive protocols for conducting such studies.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib exerts its therapeutic effects by inhibiting the family of Janus kinases (JAKs), which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] These enzymes are essential for the signal transduction of various cytokines and growth factors that drive the inflammatory cascade in rheumatoid arthritis.[3] The binding of a cytokine to its receptor on the cell surface activates associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[1] These activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[4]



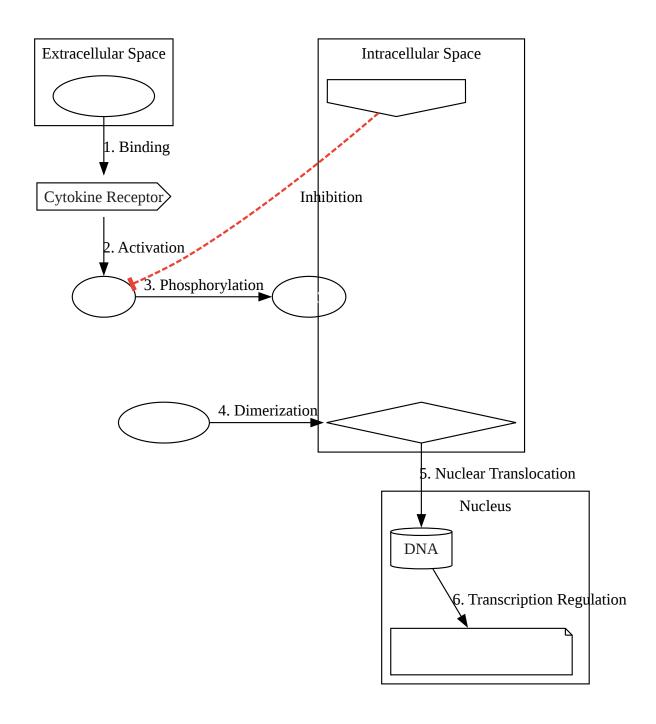




Peficitinib, by blocking JAKs, prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory process.[1]

In enzymatic assays, Peficitinib has shown inhibitory activity against multiple JAKs, with a moderate selectivity for JAK3.[5] Its inhibitory concentrations (IC50) are in the low nanomolar range, demonstrating potent activity.[6][7]





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In Vivo Efficacy Data



Peficitinib has demonstrated significant efficacy in a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis.[6] Both prophylactic and therapeutic administration of Peficitinib resulted in a dose-dependent reduction in paw swelling and suppression of bone destruction.[6][7]

Table 1: Efficacy of Prophylactic Treatment with Peficitinib in Rat Adjuvant-Induced Arthritis

Treatment Group	Dose (mg/kg, p.o., once daily)	Paw Swelling Inhibition (%)	Reference
Vehicle	-	0	[6]
Peficitinib	1	25	[6]
Peficitinib	3	50	[6]
Peficitinib	10	75	[6]

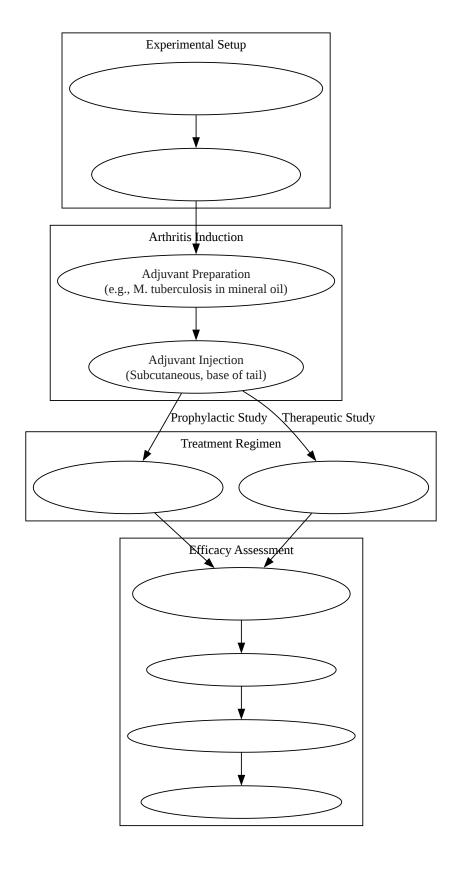
Table 2: Efficacy of Therapeutic Treatment with Peficitinib in Rat Adjuvant-Induced Arthritis

Treatment Group	Dose (mg/kg, p.o., once daily)	Paw Swelling Inhibition (%)	Reference
Vehicle	-	0	[6]
Peficitinib	3	30	[6]
Peficitinib	10	60	[6]
Peficitinib	30	85	[6]

Experimental Protocols Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol outlines the induction of arthritis in rats and subsequent treatment with Peficitinib to evaluate its in vivo efficacy.





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Materials:



- Animals: Female Lewis rats (7-8 weeks old) are commonly used as they are susceptible to AIA.
- Adjuvant: Heat-killed Mycobacterium tuberculosis (e.g., H37Ra) suspended in mineral oil or incomplete Freund's adjuvant. A typical concentration is 10 mg/mL.
- **Peficitinib Hydrochloride**: To be formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Vehicle Control: The same vehicle used for Peficitinib formulation.
- Plethysmometer: For measuring paw volume.
- Calipers: For measuring paw thickness.
- Micro-computed tomography (μCT) or peripheral quantitative computed tomography (pQCT):
 For assessment of bone mineral density and bone destruction.
- Histology reagents: Formalin, decalcifying solution, paraffin, hematoxylin and eosin (H&E) stain.

Procedure:

- Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
- Group Allocation: Randomly assign rats to different treatment groups (vehicle control,
 Peficitinib low dose, Peficitinib high dose, etc.).
- Induction of Arthritis:
 - On Day 0, induce arthritis by a single subcutaneous injection of the adjuvant suspension (e.g., 0.1 mL) into the base of the tail or a footpad.
- Treatment Administration:
 - Prophylactic Regimen: Begin oral administration of Peficitinib or vehicle once daily from Day 0 to the end of the study (e.g., Day 21).



- Therapeutic Regimen: Begin oral administration of Peficitinib or vehicle once daily from the onset of clinical signs of arthritis (e.g., Day 10) to the end of the study.
- Efficacy Assessment:
 - Paw Swelling: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days) starting from Day 0. The change in paw volume is an indicator of inflammation.
 - Clinical Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g.,
 0-4) that considers erythema, swelling, and ankylosis.
 - Body Weight: Monitor body weight regularly as a general health indicator.
 - Radiographic and Bone Density Analysis: At the end of the study, euthanize the animals and collect the hind paws. Perform radiographic imaging or pQCT to assess bone erosion and changes in bone mineral density.
 - Histopathology: Decalcify the joints, embed in paraffin, section, and stain with H&E to evaluate inflammation, pannus formation, and cartilage/bone destruction.

Data Analysis:

- Calculate the mean paw volume and arthritis score for each group at each time point.
- Determine the percentage inhibition of paw swelling for the Peficitinib-treated groups compared to the vehicle control group.
- Statistically analyze the differences between groups using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Conclusion:

Peficitinib hydrochloride effectively ameliorates the clinical and pathological features of arthritis in the rat adjuvant-induced arthritis model. Its potent inhibition of the JAK-STAT signaling pathway provides a strong rationale for its use in the treatment of rheumatoid arthritis. The protocols provided herein offer a framework for conducting in vivo efficacy studies to further evaluate Peficitinib and other potential JAK inhibitors.



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